molecular formula C21H19N7O3 B606448 6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide CAS No. 1801343-74-7

6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide

カタログ番号 B606448
CAS番号: 1801343-74-7
分子量: 417.43
InChIキー: RWIMETUXCNDSLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry. The morpholino group and the oxazolo[4,5-b]pyridine moiety are heterocyclic structures that can contribute to the compound’s reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have several rings and functional groups. These groups could potentially participate in a variety of chemical reactions, and their arrangement in space (stereochemistry) could significantly impact the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

科学的研究の応用

Treatment of Acute Myeloid Leukemia (AML)

CA-4948 has shown potential in the treatment of Acute Myeloid Leukemia (AML) patients with FLT3 Mutation . It is a potent oral inhibitor of IRAK4 and FLT3, conferring potential efficacy advantages compared to other IRAK4 and FLT3 inhibitors . The safety, clinical activity, and potential biomarkers of CA-4948 in relapsed/refractory (R/R) AML are being investigated in the ongoing open-label, Phase 1/2a TakeAim Leukemia trial .

Treatment of CNS Lymphoma and Melanoma Brain Metastases

CA-4948 has shown single-agent activity against CNS Lymphoma and Melanoma Brain Metastases . It is blood-brain barrier penetrant, which makes it a potential treatment for these diseases .

Treatment of Hematologic Malignancies

CA-4948 is being investigated for the treatment of patients with relapsed or refractory hematologic malignancies .

Inflammation and Malignancy

IRAK4, the target of CA-4948, plays a role in inflammation and malignancy . Inhibiting IRAK4 can have anti-tumor effects, making it an attractive target for tumor suppression .

Treatment of Inflammatory Bowel Disease

A novel IRAK4 inhibitor has been shown to ameliorate peritonitis and inflammatory bowel disease . This suggests that CA-4948 could potentially be used in the treatment of these conditions.

Treatment of Autoimmune Skin Diseases

An IRAK4 PROTAC, which is a type of drug that targets proteins for degradation, has been used to treat TLR/IL-1R-driven autoimmune skin diseases . This suggests that CA-4948 could potentially be used in the treatment of these conditions.

Treatment of Various Cancers

IRAK4 inhibition, which is the mechanism of action of CA-4948, has been studied in the treatment of a variety of cancers, including melanoma, chronic lymphocytic leukemia, and Waldenstrom macroglobulinemia .

Potential Treatment in Cancer

The targeted degradation of IRAK4, which is the mechanism of action of CA-4948, is being investigated as a potential treatment in cancer .

作用機序

Target of Action

CA-4948 primarily targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) . IRAK4 is a crucial component of the Myddosome signaling pathway, which is essential for signaling downstream of Toll-like receptors (TLR) and the Interleukin-1 receptor (IL-1R) family in immune cells, including B lymphocytes . FLT3 is a receptor tyrosine kinase often found to be dysregulated in Acute Myeloid Leukemia (AML) .

Mode of Action

CA-4948 works by blocking the action of the abnormal proteins IRAK4 and FLT3 that signal cells to multiply . By inhibiting these proteins, CA-4948 can help prevent the growth of cancer cells . Dysregulated signaling in these pathways is frequently observed in Non-Hodgkin Lymphomas (NHL), particularly in the ABC-subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström macroglobulinemia (WM) .

Biochemical Pathways

The primary biochemical pathways affected by CA-4948 are the TLR and IL-1R signaling cascades . These pathways are frequently overactivated in AML and myelodysplastic syndromes (MDS) . By inhibiting IRAK4, CA-4948 modulates these pathways, potentially leading to a decrease in the proliferation of cancer cells .

Pharmacokinetics

CA-4948 has shown favorable pharmacokinetic properties. It is an oral medication with good bioavailability . The compound exhibits dose-proportional increases in exposure . It has a rapid absorption with Tmax at 2-3 hours and a half-life (T1/2) of 6 hours, supporting twice-daily dosing .

Result of Action

The molecular and cellular effects of CA-4948’s action include the inhibition of IRAK4 and FLT3 signaling pathways, which may lead to a reduction in the proliferation of cancer cells . Biomarker analyses have revealed significant downregulation of both MAPK and NF-κB signaling pathways in response to CA-4948 .

Action Environment

The action of CA-4948 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of certain mutations in the cancer cells . Furthermore, the compound’s action, efficacy, and stability can be influenced by the specific characteristics of the tumor microenvironment .

将来の方向性

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or as a ligand in coordination chemistry .

特性

IUPAC Name

6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIMETUXCNDSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339192
Record name 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Amino-N-[2-(morpholin-4-yl)-[1,3]oxazolo[4,5-b]pyridin-6-yl]-[2,3'-bipyridine]-6-carboxamide

CAS RN

1801343-74-7
Record name 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。